molecular formula C26H42O13 B1235930 Dmgpmba CAS No. 92751-84-3

Dmgpmba

Cat. No.: B1235930
CAS No.: 92751-84-3
M. Wt: 562.6 g/mol
InChI Key: GNYMPFHKNUOPMB-NTEUORMPSA-N
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Description

While the provided evidence lacks specific details about its chemical structure, mechanism of action, or target indications, regulatory guidelines emphasize the importance of rigorous characterization for novel compounds. For instance, structural elucidation (via spectroscopic methods like NMR or X-ray crystallography) and functional profiling (e.g., binding affinity assays, pharmacokinetic studies) are critical steps in its development . Regulatory frameworks, such as those from the FDA and EMA, require comprehensive documentation of synthesis protocols, impurity profiles, and batch consistency for approval .

Properties

CAS No.

92751-84-3

Molecular Formula

C26H42O13

Molecular Weight

562.6 g/mol

IUPAC Name

(2E)-6-[3-hydroxy-5-(2-methylbutanoyloxy)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6-dimethylocta-2,7-dienoic acid

InChI

InChI=1S/C26H42O13/c1-6-13(3)23(34)36-16-12-35-24(39-26(5,7-2)10-8-9-14(4)22(32)33)20(31)21(16)38-25-19(30)18(29)17(28)15(11-27)37-25/h7,9,13,15-21,24-25,27-31H,2,6,8,10-12H2,1,3-5H3,(H,32,33)/b14-9+

InChI Key

GNYMPFHKNUOPMB-NTEUORMPSA-N

SMILES

CCC(C)C(=O)OC1COC(C(C1OC2C(C(C(C(O2)CO)O)O)O)O)OC(C)(CCC=C(C)C(=O)O)C=C

Isomeric SMILES

CCC(C)C(=O)OC1COC(C(C1OC2C(C(C(C(O2)CO)O)O)O)O)OC(C)(CC/C=C(\C)/C(=O)O)C=C

Canonical SMILES

CCC(C)C(=O)OC1COC(C(C1OC2C(C(C(C(O2)CO)O)O)O)O)OC(C)(CCC=C(C)C(=O)O)C=C

Synonyms

2,6-dimethyl-6-(3-O-(beta-glucopyranosyl)-4-O-(2-methylbutyroyl)alpha-arabinopyranosyloxy)-2,7-octadienoic acid
DMGPMBA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing compounds structurally or functionally. Below is a framework for evaluating Dmgpmba against analogs, adhering to scientific and regulatory standards:

Structural Comparison

If this compound belongs to a known chemical class (e.g., organometallics, small-molecule inhibitors), its structural analogs should be identified based on:

  • Core scaffold : Variations in functional groups or metal centers.
  • Stereochemistry : Impact on bioactivity or stability.
  • Molecular weight and solubility : Critical for bioavailability.

Example Table 1: Hypothetical Structural Comparison

Compound Core Structure Functional Groups Metal Center Solubility (mg/mL)
This compound Benzodiazepine -NH2, -Cl None 0.5 (pH 7.4)
Compound A Benzodiazepine -NO2, -CH3 None 1.2 (pH 7.4)
Compound B Pyridine -SH, -F Cu(II) 0.3 (pH 7.4)

Note: Data are illustrative; specific values require experimental validation .

Functional and Pharmacokinetic Comparison

Key parameters for functional analysis include:

  • Binding affinity (e.g., IC50 for enzyme inhibitors).
  • Metabolic stability (e.g., cytochrome P450 interactions).
  • Toxicity profiles (e.g., LD50 in preclinical models).

Example Table 2: Hypothetical Pharmacokinetic Data

Compound Bioavailability (%) Half-life (h) Protein Binding (%) Major Metabolic Pathway
This compound 45 6.2 92 CYP3A4
Compound A 60 8.5 85 CYP2D6
Compound B 30 3.8 78 Glucuronidation

Note: Regulatory agencies mandate comparative pharmacokinetic studies to justify dosing regimens .

Research Findings and Limitations

Key Similarities

  • If this compound shares a mechanism with Compound A , it may exhibit comparable efficacy in target indications (e.g., enzyme inhibition).
  • Structural similarities could enable patent circumvention or generic development under 505(b)(2) pathways .

Critical Differences

  • A distinct metabolic pathway (e.g., CYP3A4 vs. CYP2D6) might reduce drug-drug interaction risks compared to analogs .
  • Higher protein binding in this compound could prolong its therapeutic effect but increase toxicity risks in renal impairment patients .

Limitations in Current Evidence

  • No empirical data on this compound’s synthesis, stability, or clinical outcomes are provided.
  • Comparative studies must address batch-to-batch variability and long-term safety to meet EMA/FDA standards .

Implications for Future Research

  • Priority Studies: Conduct head-to-head trials against leading comparators to establish superiority or non-inferiority .
  • Regulatory Strategy : Align with ICH guidelines for impurity control and bioequivalence testing .
  • Knowledge Gaps: Investigate this compound’s immunogenicity and environmental impact (e.g., biodegradability) .

Appendix: Example Data Tables (Hypothetical)

Refer to Tables 1 and 2 above. Full experimental protocols and raw data should follow journal-specific formatting, as per Molecules and JACS guidelines .

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